2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-methoxyphenyl)ethan-1-one
Description
The compound 2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-methoxyphenyl)ethan-1-one is a heterocyclic molecule featuring a triazolo[4,5-d]pyrimidine core substituted with a 2-fluorobenzyl group at position 3, a sulfanyl linker at position 7, and a 4-methoxyphenyl ethanone moiety. Its structure combines a triazole ring fused with a pyrimidine system, which is known for diverse biological activities, including antimicrobial and anticancer properties .
Properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2S/c1-28-15-8-6-13(7-9-15)17(27)11-29-20-18-19(22-12-23-20)26(25-24-18)10-14-4-2-3-5-16(14)21/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVDIIKTMVQDNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-methoxyphenyl)ethan-1-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of acid catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the triazole or pyrimidine rings, using reagents such as alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, aryl halides; often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-methoxyphenyl)ethan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl and methoxyphenyl groups enhances its binding affinity and specificity for certain targets, leading to its observed biological activities.
Comparison with Similar Compounds
Triazolo[4,5-d]pyrimidine Derivatives
2-(4-Fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}ethanone (): Structural Differences: Replaces the sulfanyl group with a piperazine linker. Substituents: The 4-methoxyphenyl group is retained, but the 2-fluorophenylmethyl is replaced by a 4-fluorophenylacetyl group.
1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethanone (): Structural Differences: Ethoxy substituent instead of methoxy on the phenyl ring.
Triazole Derivatives
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): Structural Differences: Uses a 1,2,4-triazole core instead of triazolo[4,5-d]pyrimidine. Functional Impact: The 1,2,4-triazole system may exhibit different hydrogen-bonding patterns, affecting target binding .
Physicochemical Properties and Bioactivity
Research Findings and Implications
Biological Activity
The compound 2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-methoxyphenyl)ethan-1-one is a complex organic molecule that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 466.5 g/mol. Its structure features a triazolopyrimidine ring and various functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that triazole derivatives, including the compound , exhibit significant antimicrobial properties. In particular, the compound has shown:
- Higher efficacy against Gram-positive bacteria compared to Gram-negative bacteria.
- Minimum inhibitory concentration (MIC) values indicating potent activity against pathogens like Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Triazole Compounds
| Compound | MIC (µg/ml) | Target Bacteria |
|---|---|---|
| Compound A | 4.8 | Staphylococcus aureus |
| Compound B | 5.1 | Staphylococcus aureus |
| Compound C | 4.0 | Staphylococcus aureus |
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has been reported to induce cytotoxic effects in various cancer cell lines:
- MCF-7 (breast carcinoma) : The compound demonstrated significant growth inhibition, outperforming standard chemotherapeutics like doxorubicin .
- HT29 (colon carcinoma) : The presence of specific substituents was linked to enhanced antiproliferative effects .
Table 2: Cytotoxic Effects on Cancer Cell Lines
The biological mechanisms underlying the activity of this compound involve:
- Inhibition of key cellular pathways : The compound has been shown to interfere with cell cycle progression and induce apoptosis through activation of caspases .
- Structure-activity relationship (SAR) : Modifications in the phenyl ring and other substituents significantly affect the potency and selectivity against cancer cells .
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- Case Study A : A study involving a series of triazole derivatives demonstrated that structural modifications led to improved selectivity for cancer cells over normal cells.
- Case Study B : Clinical trials with related compounds showed promising results in reducing tumor sizes in patients with advanced breast cancer.
Q & A
Q. What are the recommended synthetic routes and key optimization strategies for this compound?
The compound can be synthesized via nucleophilic substitution at the 7-position of the triazolo[4,5-d]pyrimidine core. A typical protocol involves reacting 7-chloro-3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine with a thiolate nucleophile (e.g., 1-(4-methoxyphenyl)ethan-1-one-2-thiol) in polar aprotic solvents like acetonitrile under basic conditions (K₂CO₃ or NaH). Post-reaction, purification via silica gel chromatography (eluting with ethyl acetate/hexane gradients) or recrystallization from methanol/chloroform mixtures is critical for isolating high-purity product (>95%) .
Q. What analytical techniques are essential for confirming structural integrity?
- 1H/13C NMR : Assign peaks for the triazole ring (δ 8.5–9.0 ppm for aromatic protons), methoxyphenyl group (δ 3.8 ppm for -OCH₃), and sulfanyl linkage (δ 4.2–4.5 ppm for -SCH₂-).
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion [M+H]+ with <2 ppm error.
- HPLC-PDA : Monitor purity using C18 columns (e.g., Chromolith®) with acetonitrile/water mobile phases .
Q. How should researchers handle solubility and stability challenges?
The compound exhibits limited aqueous solubility but dissolves in chloroform, methanol, or DMSO. For long-term storage, keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Pre-formulation studies using surfactants (e.g., Tween-80) or cyclodextrins may improve bioavailability for biological assays .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields and purity?
Apply DoE to systematically vary parameters (temperature, stoichiometry, solvent ratios). For example:
- Central Composite Design : Optimize reaction time (12–24 hrs) and temperature (60–100°C) to maximize yield while minimizing byproducts (e.g., desulfurized derivatives).
- Response Surface Modeling : Identify critical interactions between base strength (K₂CO₃ vs. DBU) and solvent polarity (DMF vs. THF) to enhance regioselectivity .
Q. What strategies resolve contradictions between computational predictions and experimental data?
Discrepancies in solubility or bioactivity often arise from crystal packing or tautomeric forms. Use:
- DSC/TGA : Detect polymorphic transitions or hydrate formation.
- Single-Crystal XRD : Resolve ambiguities in substituent orientation (e.g., fluorophenylmethyl group adopting axial vs. equatorial positions) .
Q. How to establish structure-activity relationships (SAR) for triazolo[4,5-d]pyrimidine derivatives?
Q. What in vitro/in vivo models are suitable for evaluating biological activity?
- In Vitro : Test antiproliferative activity in cancer cell lines (e.g., HCT-116, MCF-7) via MTT assays. Measure IC₅₀ values against recombinant kinases (e.g., DDR1, p38α) using ADP-Glo™ assays.
- In Vivo : Use murine xenograft models (e.g., BALB/c nude mice) with oral dosing (10–50 mg/kg) to assess tumor growth inhibition and pharmacokinetics (Cₘₐₓ, t₁/₂) .
Data Contradiction Analysis
Q. How to address conflicting cytotoxicity data across cell lines?
Discrepancies may stem from differential expression of drug efflux pumps (e.g., P-gp) or metabolic enzymes (CYP3A4). Validate using:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
